3-(3,4-Dimethylphenyl)-4'-methoxypropiophenone
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Description
3-(3,4-Dimethylphenyl)-4'-methoxypropiophenone, also known as 3-MOP, is an organic compound that has been widely studied in scientific research, particularly due to its potential applications in drug synthesis and lab experiments. This compound is an analogue of the popular drug propiophenone, and it has been found to possess similar properties. 3-MOP has been found to have a wide range of applications in organic synthesis, drug discovery, and lab experiments.
Scientific Research Applications
Chemical Synthesis and Reaction Studies
Acylation and Alkylation : This compound has been used in studies exploring the acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid, leading to the creation of various methoxypropiophenone derivatives (Kasturi & Damodaran, 1969).
Synthesis of Steroid Compounds : It has played a role in the synthesis of steroid compounds and related substances, particularly in the formation of bicyclic triketone and methoxyphenyl derivatives (Nazarov & Zavyalov, 1956).
Preparation of Hexadeuterated Compounds : This chemical has been used in the preparation of hexadeuterated compounds, specifically in the synthesis of hexadeuterated diethylstilbestrol (Derks & Wynberg, 1983).
Spectroscopic and Electrochemical Properties
- Spectroscopic and Electrochemical Analysis : Research has been conducted on the spectroscopic and electrochemical properties of related compounds, highlighting their potential use in various scientific applications (Sarma, Kataky, & Baruah, 2007).
Structural and Physicochemical Studies
Molecular Structure Investigation : Studies have focused on the molecular structure and physicochemical properties of related compounds, offering insights into their chemical behavior and potential applications (Dziewulska-Kułaczkowska & Bartyzel, 2013).
Quantum Mechanical Calculations : Research involving quantum mechanical calculations and radical scavenging activities of similar compounds has been conducted, shedding light on their potential use in various scientific fields (Alaşalvar et al., 2014).
Catalytic and Synthetic Applications
Friedel–Crafts Acylation : The compound has been part of studies on Friedel–Crafts acylation, specifically in the synthesis of 4-methoxypropiophenone, an important intermediate in the production of fine chemicals and pharmaceuticals (Yadav & George, 2006).
Photorelease Studies : It has been involved in studies on the photorelease of HCl from related compounds, exploring photochemical reactions and pathways (Pelliccioli et al., 2001).
Catalytic Reactions and Bond Activation : Research has been done on catalytic reactions and C-C bond activation using related compounds, contributing to the understanding of catalytic processes and mechanisms (Baksi et al., 2007).
Aryl Couplings in Synthesis : The compound has been used in studies exploring novel photochemical aryl couplings, particularly in the synthesis of flavonoids and related compounds (Van Der Westhuizen, Ferreira, & Roux, 1981).
Biodegradation of Lignin Model Compounds : It has been a subject in the study of the metabolism of lignin model compounds by certain bacterial strains, providing insights into biodegradation processes (Vicuña et al., 1987).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-4-5-15(12-14(13)2)6-11-18(19)16-7-9-17(20-3)10-8-16/h4-5,7-10,12H,6,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJIKHDFDBTVMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644828 |
Source
|
Record name | 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898755-68-5 |
Source
|
Record name | 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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